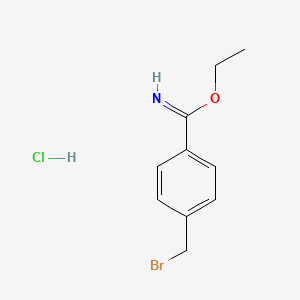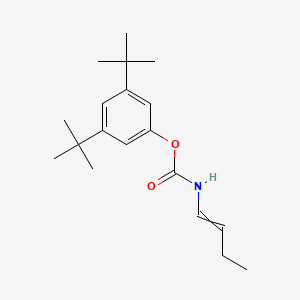
3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and a but-1-en-1-ylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate typically involves the reaction of 3,5-di-tert-butylphenol with but-1-en-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product would then be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The phenyl ring and tert-butyl groups contribute to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylphenol: A precursor in the synthesis of 3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate.
3,5-Di-tert-butylcatechol: Similar structure but with hydroxyl groups instead of the carbamate group.
1-tert-Butyl-3,5-dimethylbenzene: Similar phenyl ring structure with different substituents.
Uniqueness
This compound is unique due to the presence of both tert-butyl groups and the but-1-en-1-ylcarbamate group
Properties
CAS No. |
88310-09-2 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3,5-ditert-butylphenyl) N-but-1-enylcarbamate |
InChI |
InChI=1S/C19H29NO2/c1-8-9-10-20-17(21)22-16-12-14(18(2,3)4)11-15(13-16)19(5,6)7/h9-13H,8H2,1-7H3,(H,20,21) |
InChI Key |
AXHPHTPFTVCVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CNC(=O)OC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


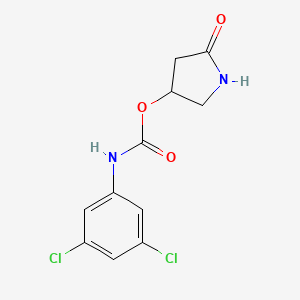
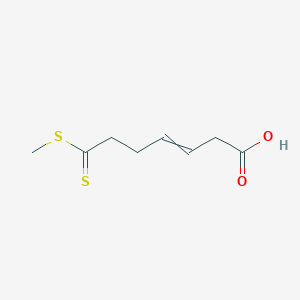
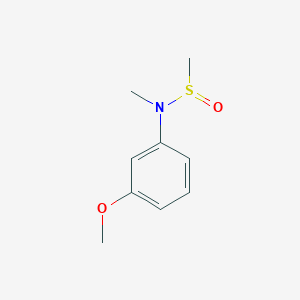
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
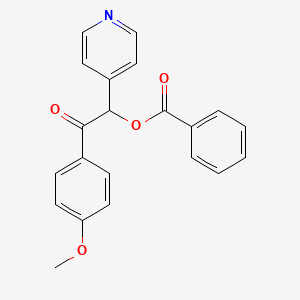
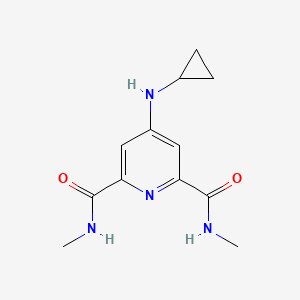
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
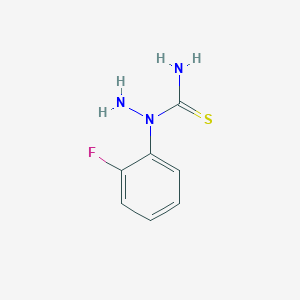
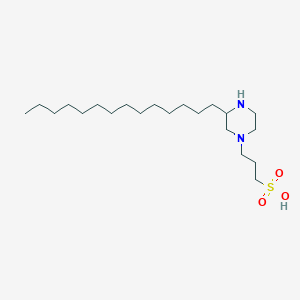
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)
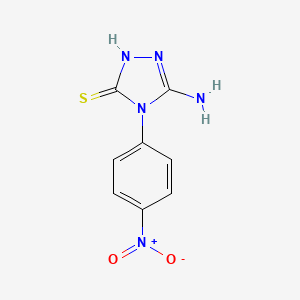
![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
